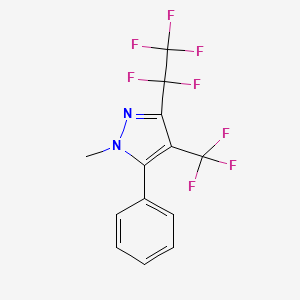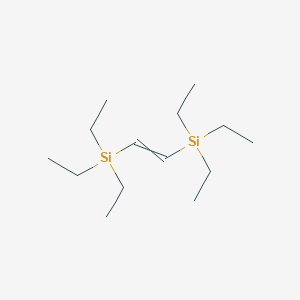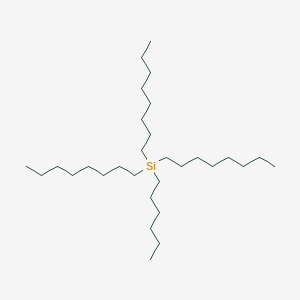
Hexyl(trioctyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(trioctyl)silane is an organosilicon compound characterized by a silicon atom bonded to one hexyl group and three octyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic substituents. This compound is notable for its applications in organic synthesis, particularly in the formation of hydrophobic coatings and as a reducing agent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl(trioctyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The general reaction involves the addition of hexylsilane to trioctylsilane under controlled conditions. Catalysts such as platinum or rhodium complexes are commonly used to facilitate this reaction.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is carefully monitored to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or chromatography, are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl(trioctyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalysts like palladium or platinum are used in reductive reactions.
Substitution: Nucleophiles such as halides or alkoxides can react with the silicon atom.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silyl ethers.
Substitution: Substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Hexyl(trioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of superhydrophobic coatings.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mecanismo De Acción
The mechanism of action of hexyl(trioctyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets include carbonyl compounds, which are reduced to alcohols or hydrocarbons. The pathways involved often include catalytic cycles facilitated by transition metal catalysts .
Comparación Con Compuestos Similares
Triethylsilane: Another trialkylsilane with similar reducing properties but different steric and electronic effects.
Trichlorosilane: Used in the production of silicon-based materials but has different reactivity due to the presence of chlorine atoms.
Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in different synthetic applications.
Uniqueness: Hexyl(trioctyl)silane is unique due to its specific combination of alkyl groups, which imparts distinct hydrophobic properties and reactivity. Its ability to form stable hydrophobic coatings and participate in selective reduction reactions makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
109528-78-1 |
|---|---|
Fórmula molecular |
C30H64Si |
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
hexyl(trioctyl)silane |
InChI |
InChI=1S/C30H64Si/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3/h5-30H2,1-4H3 |
Clave InChI |
KOEQGZUBEZRMGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](CCCCCC)(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


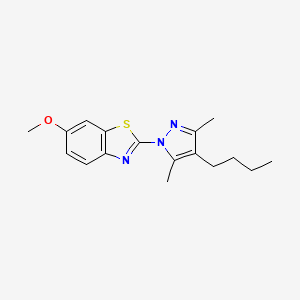
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
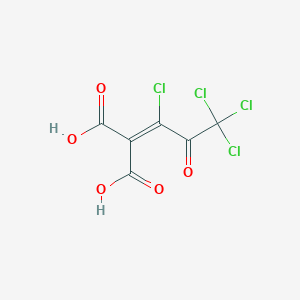

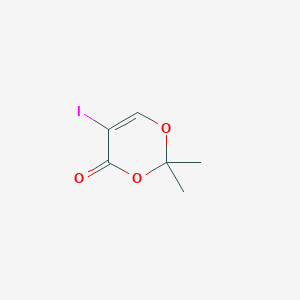

![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)


